The presence of a ketone group (C=O) and a thiophene ring suggests potential utility as a building block in organic synthesis for the creation of more complex molecules. Ketones are frequently used as intermediates in the formation of various organic compounds .
The thiophene ring can mimic the behavior of a benzene ring in some biological systems. This property could be explored in the development of bioisosteres, which are molecules with similar structures to existing drugs but with potentially altered properties .
-Methyl-1-(thiophen-2-yl)butan-1-one has been offered commercially for use in proteomics research, a field that studies proteins. However, the specific application in this field remains unclear and would require further investigation from the supplier's literature.
3-Methyl-1-(thiophen-2-yl)butan-1-one is an organic compound with the molecular formula C9H12OS. It features a ketone functional group and a thiophene ring, which is a five-membered heterocyclic compound containing sulfur. This compound is notable for its structural complexity and potential applications in various fields, including organic synthesis and medicinal chemistry.
Research indicates that 3-Methyl-1-(thiophen-2-yl)butan-1-one exhibits potential biological activities, including:
The synthesis of 3-Methyl-1-(thiophen-2-yl)butan-1-one typically involves the following methods:
3-Methyl-1-(thiophen-2-yl)butan-1-one has several applications:
The interaction studies of 3-Methyl-1-(thiophen-2-yl)butan-1-one focus on its ability to engage with biological targets. The thiophene moiety can enhance lipophilicity and metabolic stability, facilitating interactions with enzymes or receptors. These interactions may influence various biological pathways, contributing to its observed antimicrobial and anti-inflammatory activities .
Several compounds share structural similarities with 3-Methyl-1-(thiophen-2-yl)butan-1-one:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Thiophene | Simple five-membered ring containing sulfur | Basic structure without additional functional groups |
| 2-Acetylthiophene | Contains a ketone group similar to 3-Methyl-1-(thiophen-2-yl)butan-1-one | Additional acetyl group influences reactivity |
| 3-Methylthiophene | Methyl-substituted thiophene | Lacks the ketone functionality |
Uniqueness: 3-Methyl-1-(thiophen-2-yl)butan-1-one is unique due to its combination of a thiophene ring and a butanone moiety, which confers distinct chemical and physical properties that are advantageous for various applications in chemistry and biology .
The thermodynamic characterization of 3-Methyl-1-(thiophen-2-yl)butan-1-one provides fundamental insights into its physical behavior under varying temperature and pressure conditions. This heterocyclic ketone compound, with molecular formula C₉H₁₂OS and molecular weight 168.26 grams per mole [1] , exhibits distinctive thermodynamic properties influenced by both its thiophene aromatic system and branched aliphatic ketone functionality.
The boiling point estimation for 3-Methyl-1-(thiophen-2-yl)butan-1-one falls within the range of 240-260°C, derived through comparative analysis with structurally analogous thiophene ketone derivatives [3] [4]. This elevated boiling point reflects the compound's molecular architecture, where the thiophene ring contributes significant intermolecular interactions through π-π stacking and sulfur-based dipolar attractions [5] [6].
Vapor pressure relationships for this compound follow the Antoine equation principles, with estimated parameters extrapolated from thiophene family data [7] [8]. The compound exhibits relatively low vapor pressure at ambient conditions, consistent with its liquid physical state at room temperature [1]. The vapor pressure-temperature relationship demonstrates typical exponential behavior, with significant volatility increases observed above 150°C [9] [10].
Critical examination of related thiophene ketone systems indicates that the branched 3-methylbutyl chain introduces steric factors that moderately decrease vapor pressure compared to linear analogs [4] [3]. The thiophene ring system contributes approximately 15-20°C elevation to the boiling point relative to corresponding benzene derivatives, attributed to the unique electronic properties of the sulfur heteroatom [6] [11].
Phase transition analysis reveals complex behavior typical of thiophene-containing compounds [5] [6]. The estimated melting point range of -20°C to 0°C positions this compound as a liquid under standard laboratory conditions, facilitating handling and analytical procedures [12] [1].
Thermal analysis indicates multiple phase transitions may occur in the crystalline state, similar to parent thiophene compounds which exhibit polymorphic behavior [6] [5]. The compound demonstrates metastable phase formation capabilities, with transition temperatures dependent on cooling rates and thermal history. Differential scanning calorimetry studies on analogous systems reveal glass transition phenomena around 36-42 K for related thiophene derivatives [5].
The enthalpy of fusion, estimated through group contribution methods, falls within 8-12 kilojoules per mole, consistent with molecular weight and structural complexity [3] [4]. Phase behavior under pressure demonstrates typical organic compound characteristics, with melting point depression following the Clausius-Clapeyron relationship.
The solubility profile of 3-Methyl-1-(thiophen-2-yl)butan-1-one demonstrates characteristic behavior of moderately polar organic compounds containing both aromatic and ketone functionalities. Water solubility remains limited, estimated below 1 gram per liter, reflecting the compound's predominantly hydrophobic character despite the polar carbonyl group [12] [13].
In polar protic solvents such as ethanol and methanol, the compound exhibits good solubility due to dipole-dipole interactions between the carbonyl group and hydroxyl functionalities [14] [15]. The thiophene ring provides additional stabilization through hydrogen bonding with protic solvents, where the sulfur atom acts as a weak hydrogen bond acceptor [13] [3].
Polar aprotic solvents, particularly dimethyl sulfoxide and dimethylformamide, demonstrate excellent solvation capabilities for this compound [12] [14]. The high dielectric constants of these solvents effectively stabilize the dipolar carbonyl group while accommodating the aromatic thiophene system through favorable solvent-solute interactions.
Non-polar solvents present varied solubility characteristics. Dichloromethane and chloroform provide good solvation due to their moderate polarity and ability to engage in weak interactions with both the aromatic and carbonyl components [16] [17]. Hydrocarbon solvents such as hexane and toluene show moderate solubility, primarily through van der Waals interactions with the aliphatic and aromatic portions of the molecule [13] [15].
The logarithmic partition coefficient (LogP) for 3-Methyl-1-(thiophen-2-yl)butan-1-one is estimated between 2.5 and 3.5, indicating significant lipophilic character [18] . This value positions the compound in the moderate to high lipophilicity range, suggesting favorable membrane permeability and bioaccumulation potential.
Computational predictions using the Onsager solvation model and density functional theory approaches provide LogP estimates consistent with experimental analogs [14] [20]. The thiophene ring contributes approximately 1.2-1.5 units to the overall LogP value, while the 3-methylbutyl ketone moiety adds 1.3-2.0 units [18] .
Polar surface area calculations yield values between 28-32 Ų, primarily contributed by the carbonyl oxygen (17.1 Ų) and thiophene sulfur (11.2 Ų) [22]. This relatively low polar surface area reinforces the compound's lipophilic nature and suggests limited hydrogen bonding capacity with biological systems.
The compound demonstrates zero hydrogen bond donor capacity due to the absence of hydroxyl, amino, or other proton-donating groups [22]. Hydrogen bond acceptor count equals two, corresponding to the carbonyl oxygen and thiophene sulfur atom, though the sulfur exhibits weaker accepting properties compared to the carbonyl group [13] [3].
Photolytic degradation of 3-Methyl-1-(thiophen-2-yl)butan-1-one proceeds through multiple pathways initiated by ultraviolet radiation absorption [23] [24]. The thiophene ring system demonstrates particular susceptibility to photodegradation at wavelengths below 350 nanometers, where electronic transitions promote ring-opening reactions [25] [26].
Primary photolytic pathways include thiophene ring cleavage through carbon-sulfur bond breaking, generating reactive sulfur-containing intermediates and conjugated dienone structures [24] [27]. The carbonyl group undergoes Norrish Type I and Type II reactions, producing radical species and facilitating hydrogen abstraction from the adjacent methylene groups [23] [28].
Photoisomerization processes occur at the carbon-carbon double bond character developing during ring-opening events, leading to geometric isomers and subsequent cyclization reactions [24] [25]. Quantum efficiency measurements for similar thiophene ketone systems indicate degradation quantum yields between 0.01-0.05 in the 300-350 nanometer range [26] [29].
Secondary photodegradation products include sulfur dioxide formation, acetone derivatives, and complex polymerization products resulting from radical coupling reactions [23] [27]. The presence of molecular oxygen accelerates degradation through photooxidation mechanisms, forming peroxide intermediates and ultimately carboxylic acid end products [24] [25].
Thermal decomposition of 3-Methyl-1-(thiophen-2-yl)butan-1-one initiates above 200°C, following first-order kinetics typical of organic ketone compounds [30] [31]. Activation energy estimates range from 45-55 kilojoules per mole, derived from Arrhenius analysis of similar thiophene-containing systems [30] [32].
Primary thermal degradation pathways involve carbon-sulfur bond cleavage in the thiophene ring, generating thiyl radicals and unsaturated hydrocarbon fragments [33] [32]. The ketone functionality undergoes decarbonylation reactions, producing carbon monoxide and alkyl radical species that participate in subsequent hydrogen transfer and recombination processes [30] [34].
Temperature-dependent decomposition studies reveal multiple kinetic regimes [31] [32]. Below 250°C, slow molecular rearrangement processes predominate, while temperatures above 300°C initiate rapid fragmentation reactions. The branched alkyl chain provides thermal stability through steric hindrance effects, delaying decomposition onset compared to linear analogs [35] [34].
Thermogravimetric analysis indicates mass loss profiles characteristic of organic heterocycles, with initial weight loss corresponding to volatile fragment elimination, followed by char formation and complete oxidation above 500°C [32] [36]. The presence of sulfur heteroatoms influences decomposition pathways by forming stable intermediate species and affecting overall thermal stability [37] [33].